REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH2:9])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>N1C=CC=CC=1>[C:7]([C:6]1[CH:5]=[N:4][CH:3]=[C:2]([OH:1])[CH:10]=1)#[N:9]
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=C(C(=O)N)C1
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (50 ml×3)
|
Type
|
WASH
|
Details
|
The chloroform layer was washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (Wako Gel C-200, 20 g; eluted with chloroform:methanol=100:1)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.5 mmol | |
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |